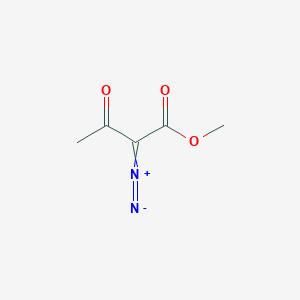
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a chloroethyl group, a methyl group, a nitro group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethylamine. The nitro group can be added via nitration using nitric acid and sulfuric acid. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Final Assembly: The final compound is obtained by coupling the substituted pyrazole with the appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The chloroethyl group can be converted to an ethyl group through reduction using lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Ethyl derivative: Formed by the reduction of the chloroethyl group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties, such as photochromic or electrochromic materials.
Wirkmechanismus
The mechanism of action of N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
This compound: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-9-11(17(18)19)12(14-8-7-13)16(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRKWDWJRYSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NCCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379745 | |
| Record name | N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256332-63-5 | |
| Record name | N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol](/img/structure/B1654573.png)

![2-[2-[(4-Chlorophenyl)methylamino]-2-oxoethoxy]benzoic acid](/img/structure/B1654577.png)




![1H,3H-Thieno[3,4-c]thiophene](/img/structure/B1654585.png)


